molecular formula C19H14F3NO B042967 Fluridone CAS No. 59756-60-4

Fluridone

Cat. No.: B042967
CAS No.: 59756-60-4
M. Wt: 329.3 g/mol
InChI Key: YWBVHLJPRPCRSD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fluridone primarily targets the enzyme Phytoene Desaturase (PDS) . PDS is a crucial enzyme in the carotenoid biosynthetic pathway, which is responsible for the conversion of phytoene to colored carotenoids .

Mode of Action

This compound is a systemic herbicide that works by inhibiting the function of PDS . This inhibition disrupts the carotenoid biosynthetic pathway, leading to the degradation or “bleaching” of chlorophyll by sunlight . The absence of carotenoids causes degradation of chlorophyll, leading to the whitening or bleaching of plants .

Biochemical Pathways

This compound affects the carotenoid biosynthetic pathway by inhibiting the function of PDS . This disruption leads to a decrease in the production of carotenoids, which are pigments that protect chlorophyll molecules from photodegradation . As a result, chlorophyll degrades, leading to the bleaching of plants .

Pharmacokinetics

This compound is absorbed and excreted in the feces within 72 hours of oral administration to rats . In the environment, this compound breaks down over days or weeks, with the major degradation product being N-methyl formamide . It is stable to oxidation and hydrolysis, and its volatilization is insignificant . The breakdown of this compound in the aquatic environment occurs mostly through photolysis .

Result of Action

The inhibition of PDS by this compound leads to a decrease in the production of carotenoids, resulting in the degradation of chlorophyll . This causes the plants to become whitish-pink or chlorotic at growing points and die slowly . In addition, this compound can affect the accumulation of astaxanthin and growth of Haematococcus pluvialis by regulating the synthesis of carotenoids, chlorophyll, and fatty acids .

Action Environment

This compound is used to manage aquatic vegetation in fresh water ponds, lakes, reservoirs, canals, and rivers . Its effectiveness depends on the degree to which the herbicide maintains contact with plants . Rapid water movement or any dilution of this herbicide in water will reduce its effectiveness . This compound concentrations in the water were generally below the 2–5 parts per billion required for SAV control . Monitoring demonstrated that these low water concentrations were likely due to dissipation by tides, despite the use of pelleted this compound formulations marketed for flowing water environments .

Safety and Hazards

Fluridone is harmful if swallowed, absorbed through skin, or if inhaled . It causes moderate eye irritation . Avoid breathing spray mist and contact with skin, eyes, or clothing . It is toxic to aquatic life with long-lasting effects .

Future Directions

Studies have shown that Fluridone’s efficacy in controlling invasive submerged aquatic vegetation (SAV) is influenced by the amount of herbicide applied per unit area and local current speeds . The results suggest the need for careful selection of treatment sites to ensure that the amount of this compound applied is likely to have significant impact given local current speeds . The study underscores the need for development of additional treatment methodologies for hydrologically dynamic systems such as estuaries, particularly when control is needed year-round and for multiple years .

Biochemical Analysis

Biochemical Properties

Fluridone interacts with the enzyme phytoene desaturase, a rate-limiting enzyme that catalyzes the conversion of phytoene to colored carotenoids . By inhibiting this enzyme, this compound disrupts the carotenoid biosynthetic pathway . This interaction is crucial for this compound’s role as a herbicide, as it leads to the degradation of chlorophyll and the bleaching of leaves .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In rice seedlings, this compound treatment resulted in leaf bleaching by decreasing pigment content . It significantly downregulated the transcription levels of leaf pigment biosynthetic and catabolic genes . In Haematococcus pluvialis, a microalga known for its high astaxanthin-producing ability, this compound significantly inhibited growth and accumulation of astaxanthin .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the enzyme phytoene desaturase . This inhibition disrupts the carotenoid biosynthetic pathway, leading to a decrease in carotene formation and subsequent chlorophyll degradation . In addition, this compound has been found to downregulate ABA biosynthesis genes and upregulate an ABA catabolic gene, contributing to reduced ABA levels .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. For instance, in a study conducted in the Sacramento-San Joaquin Delta, this compound concentrations in the water were generally below the required levels for SAV control, likely due to dissipation by tides . This compound did accumulate in sediment at concentrations hundreds of times higher than those measured in the water .

Dosage Effects in Animal Models

One study found that fishes’ livers were enlarged and their ability to catch prey decreased significantly when exposed to this compound .

Metabolic Pathways

This compound is involved in the carotenoid biosynthetic pathway . It inhibits the enzyme phytoene desaturase, disrupting the conversion of phytoene to colored carotenoids . This disruption leads to a decrease in carotene formation and subsequent chlorophyll degradation .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are influenced by its strong sorbance to organic matter . In the Sacramento-San Joaquin Delta study, this compound was found to accumulate in sediment at concentrations hundreds of times higher than those measured in the water .

Subcellular Localization

Given its role as a herbicide and its mechanism of action, it can be inferred that this compound likely localizes to the chloroplasts where it can interfere with the carotenoid biosynthetic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluridone can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)benzaldehyde with acetophenone in the presence of a base to form 1-(3-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one. This intermediate is then cyclized using ammonium acetate to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is available in both liquid formulations and slow-release solid forms .

Chemical Reactions Analysis

Types of Reactions

Fluridone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride may be employed under controlled conditions.

    Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.

Major Products Formed

Properties

IUPAC Name

1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c1-23-11-16(13-6-3-2-4-7-13)18(24)17(12-23)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBVHLJPRPCRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024107
Record name 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone
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Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [HSDB] Colorless solid; [MSDSonline]
Record name Fluridone
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Solubility

Solubility in methanol, chloroform, diethyl ether: >10 g/L; in ethyl acetate: >5 g/L; in hexane: <0.5 g/L, In water, 12 mg/L at pH 7, 25 °C
Record name FLURIDONE
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Density

Bulk density, loose: 0.358 g/cu cm; packed: 0.515 g/cu cm
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Vapor Pressure

0.0000001 [mmHg], 0.013 mPa (9.8X10-8 mm Hg) at 25 °C
Record name Fluridone
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Color/Form

White crystalline solid

CAS No.

59756-60-4
Record name Fluridone
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Record name 4(1H)-Pyridinone, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-
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Record name 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone
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Record name 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone
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Melting Point

154-155 °C
Record name FLURIDONE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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